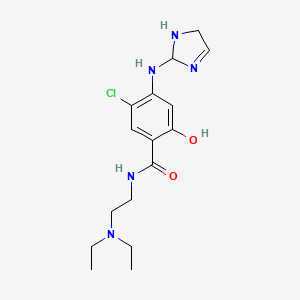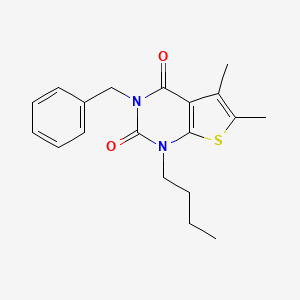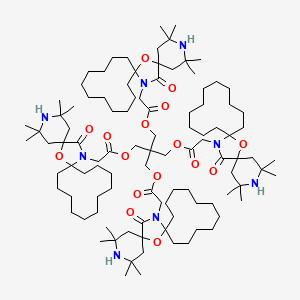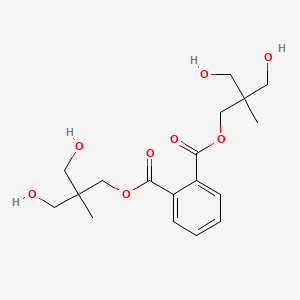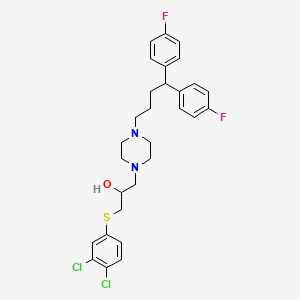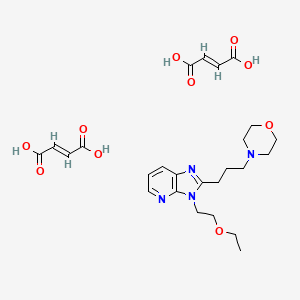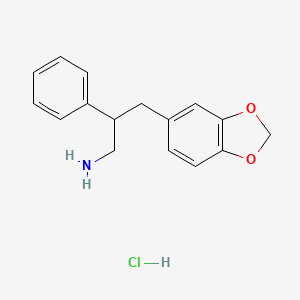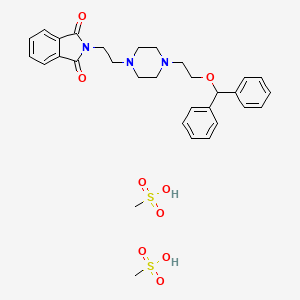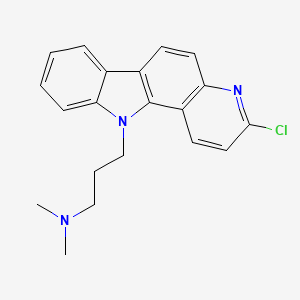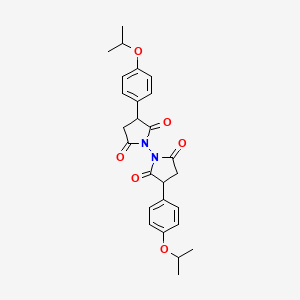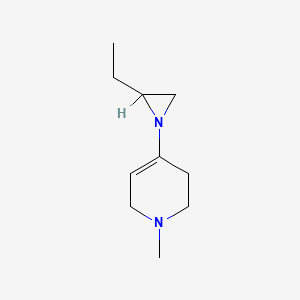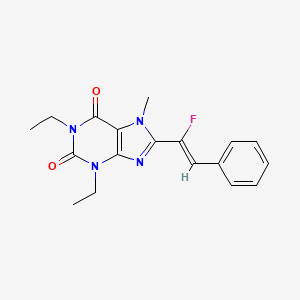
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine family Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine typically involves multiple steps, including the formation of the xanthine core and the introduction of the fluorostyryl group. Common synthetic routes may include:
Step 1: Formation of the xanthine core through the condensation of appropriate precursors.
Step 2: Introduction of the ethyl groups at positions 1 and 3 using alkylation reactions.
Step 3: Addition of the methyl group at position 7 through methylation.
Step 4: Introduction of the (E)-alpha-fluorostyryl group via a coupling reaction, such as a Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the fluorostyryl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorostyryl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups at the fluorostyryl position.
Scientific Research Applications
Chemistry: As a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigating its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Exploring its potential as a therapeutic agent due to its structural similarity to other bioactive xanthines.
Industry: Potential use in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine would likely involve its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the central nervous system, potentially modulating neurotransmitter release.
Pathways: Influencing signaling pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulating effects.
Theophylline: Another xanthine used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant properties.
Uniqueness
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine is unique due to the presence of the fluorostyryl group, which may impart distinct chemical and biological properties compared to other xanthines.
Properties
CAS No. |
155271-69-5 |
|---|---|
Molecular Formula |
C18H19FN4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(Z)-1-fluoro-2-phenylethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-14(17(24)23(5-2)18(22)25)21(3)15(20-16)13(19)11-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3/b13-11- |
InChI Key |
MKAJGDAVASKTLC-QBFSEMIESA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C(=C/C3=CC=CC=C3)/F)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C(=CC3=CC=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


